Tert-butyl-2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

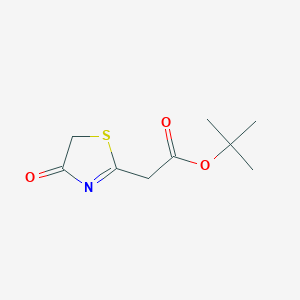

Tert-butyl 2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetate is a heterocyclic compound containing a thiazole ring, which is a five-membered ring with one nitrogen and one sulfur atom. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as an intermediate in the synthesis of other thiazole-based compounds.

Biology: Potential use in studying the biological activities of thiazole derivatives, which are known for their diverse biological activities.

Medicine: Thiazole derivatives have been explored for their potential therapeutic applications, including antimicrobial, antiviral, and anticancer activities.

Industry: Could be used in the development of new materials or as a building block for more complex molecules.

Biochemische Analyse

Biochemical Properties

The biochemical properties of Tert-butyl 2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetate are not well-studied due to the lack of research. Thiazole derivatives have been found to possess various biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . These activities suggest that Tert-butyl 2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetate may interact with a variety of enzymes, proteins, and other biomolecules in biochemical reactions.

Cellular Effects

The cellular effects of Tert-butyl 2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetate are currently unknown due to the lack of research. Thiazole derivatives have been found to have diverse biological activities, suggesting that they may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Tert-butyl 2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetate is not known due to the lack of research. Thiazole derivatives have been found to have diverse biological activities, suggesting that they may exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of Tert-butyl 2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetate in laboratory settings are not known due to the lack of research. Thiazole derivatives have been found to have diverse biological activities, suggesting that they may have long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The dosage effects of Tert-butyl 2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetate in animal models are not known due to the lack of research. Thiazole derivatives have been found to have diverse biological activities, suggesting that they may have different effects at different dosages .

Metabolic Pathways

The metabolic pathways that Tert-butyl 2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetate is involved in are not known due to the lack of research. Thiazole derivatives have been found to have diverse biological activities, suggesting that they may interact with various enzymes or cofactors .

Subcellular Localization

The subcellular localization of Tert-butyl 2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetate and any effects on its activity or function are not known due to the lack of research. Thiazole derivatives have been found to have diverse biological activities, suggesting that they may be directed to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetate typically involves condensation reactions and cyclization processes. One common method includes the reaction of a thiazole derivative with tert-butyl bromoacetate under basic conditions to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran and bases like potassium carbonate or sodium hydride.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Hydrolysis: The ester bond in tert-butyl 2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetate can be cleaved under acidic or basic conditions, yielding tert-butanol and 2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetic acid.

Deprotection: The tert-butyl group can be removed under acidic conditions, resulting in the corresponding deprotected molecule.

Common Reagents and Conditions

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Deprotection: Acidic conditions (e.g., trifluoroacetic acid).

Major Products

Hydrolysis: Tert-butanol and 2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetic acid.

Deprotection: The corresponding deprotected molecule without the tert-butyl group.

Wirkmechanismus

. Further studies are needed to elucidate its molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Thiazole: A parent compound of many biologically active molecules, including vitamin B1 (thiamine) and various drugs.

Sulfathiazole: An antimicrobial drug containing a thiazole ring.

Ritonavir: An antiretroviral drug with a thiazole moiety.

Uniqueness

Tert-butyl 2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetate is unique due to its specific structure, which includes a tert-butyl ester group and a thiazole ring. This combination may confer distinct chemical properties and potential biological activities compared to other thiazole derivatives.

Biologische Aktivität

Tert-butyl 2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetate, with the CAS number 933971-17-6, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- IUPAC Name : tert-butyl (4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetate

- Molecular Formula : C₉H₁₃NO₃S

- Molecular Weight : 215.27 g/mol

- Melting Point : 176–177 °C

- Purity : 95% .

Biological Activity Overview

Research has indicated that compounds containing thiazole moieties often exhibit a range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties. Tert-butyl 2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetate is no exception and has shown promising results in various studies.

Anticancer Activity

Recent studies have explored the anticancer potential of thiazole derivatives. For instance, compounds similar to tert-butyl 2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetate have been evaluated for their ability to inhibit specific cancer cell lines. The compound's structure suggests it may interfere with cellular mechanisms critical for cancer cell proliferation.

In a study focusing on thiazole derivatives, it was found that certain analogs demonstrated significant inhibition of cell growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Activity

Thiazole derivatives are also known for their antimicrobial properties. Tert-butyl 2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetate may exhibit activity against both Gram-positive and Gram-negative bacteria. A comparative analysis of similar compounds indicated that modifications to the thiazole ring could enhance antibacterial efficacy .

In Vitro Studies

-

Anticancer Efficacy :

- A study reported that thiazole derivatives showed micromolar inhibitory concentrations against specific cancer targets such as HSET (KIFC1), which is crucial for the survival of centrosome-amplified cancer cells .

- The mechanism of action was linked to the induction of multipolar spindles leading to apoptosis in cancer cells.

- Antimicrobial Testing :

Structure–Activity Relationship (SAR)

The biological activity of thiazole derivatives often depends on specific structural features. For tert-butyl 2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetate:

| Structural Feature | Effect on Activity |

|---|---|

| Thiazole Ring | Essential for biological activity |

| Tert-butyl Group | Enhances lipophilicity |

| Acetate Moiety | May influence solubility and stability |

Research indicates that altering these features can significantly impact the compound's efficacy against various biological targets .

Eigenschaften

IUPAC Name |

tert-butyl 2-(4-oxo-1,3-thiazol-2-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3S/c1-9(2,3)13-8(12)4-7-10-6(11)5-14-7/h4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBKKBCXVNGZSLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC1=NC(=O)CS1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.